2,6-Dimethylphenyl 4-fluorobenzoate
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Overview
Description
2,6-Dimethylphenyl 4-fluorobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,6-dimethylphenyl group and a 4-fluorobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylphenyl 4-fluorobenzoate typically involves the esterification of 2,6-dimethylphenol with 4-fluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process, ensuring high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylphenyl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,6-dimethylbenzoic acid or 4-fluorobenzophenone.
Reduction: Formation of 2,6-dimethylphenyl 4-fluorobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethylphenyl 4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethylphenyl 4-fluorobenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which can then interact with biological targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and stability, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenyl benzoate: Lacks the fluorine atom, which may result in different chemical and biological properties.
4-Fluorophenyl 2,6-dimethylbenzoate: The positions of the fluorine and methyl groups are reversed, leading to variations in reactivity and applications.
Uniqueness
2,6-Dimethylphenyl 4-fluorobenzoate is unique due to the presence of both the 2,6-dimethylphenyl and 4-fluorobenzoate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
102331-07-7 |
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Molecular Formula |
C15H13FO2 |
Molecular Weight |
244.26 g/mol |
IUPAC Name |
(2,6-dimethylphenyl) 4-fluorobenzoate |
InChI |
InChI=1S/C15H13FO2/c1-10-4-3-5-11(2)14(10)18-15(17)12-6-8-13(16)9-7-12/h3-9H,1-2H3 |
InChI Key |
GVFRZGDOSQPUEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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